Cas no 878-00-2 (4-Acetoxybenzaldehdye)
4-Acetoxybenzaldehdye Chemical and Physical Properties
Names and Identifiers
-
- 4-Acetoxybenzaldehyde
- 4-Formylphenyl acetate
- (4-formylphenyl) acetate
- Acetic Acid 4-Formylphenyl Ester
- p-Acetoxybenzaldehyde
- 4-Acetoxy benzaldehyde
- Benzaldehyde, 4-(acetyloxy)-
- p-Hydroxybenzaldehyde acetate
- 4-acetyloxybenzaldehyde
- Benzaldehyde, p-hydroxy-, acetate
- SEVSMVUOKAMPDO-UHFFFAOYSA-N
- Benzaldehyde,4-(acetyloxy)-
- Benzaldehyde, acetate
- p-acetoxy benzaldehyde
- 4-formylphenol acetate
- para-acetoxybenzaldehyde
- 4-Formylphenyl acetate #
- 4-(Acetyloxy)benzaldehyde (ACI)
- Benzaldehyde, p-hydroxy-, acetate (6CI, 7CI, 8CI)
- NSC 40537
- ALBB-001396
- 4-(acetyloxy)-benzaldehyd
- MFCD00003384
- AI3-31884
- NSC-40537
- XS4J9N72WD
- SY042565
- Z57887890
- AC-27845
- EINECS 212-898-3
- P-FORMYLPHENYL ACETATE
- 4-Acetoxybenzaldehdye
- DB-057023
- CS-0130379
- W-104005
- CHEBI:86559
- SCHEMBL203500
- 878-00-2
- NSC40537
- Q27159245
- DTXSID4061250
- AKOS000414153
- bmse010134
- UNII-XS4J9N72WD
- NS00039223
- EN300-133569
- STK501642
- 4-Acetoxybenzaldehyde, 98%
- STR05110
-
- MDL: MFCD00003384
- Inchi: 1S/C9H8O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3
- InChI Key: SEVSMVUOKAMPDO-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(OC(C)=O)=CC=1
- BRN: 1101359
Computed Properties
- Exact Mass: 164.04700
- Monoisotopic Mass: 164.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 43.4
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.168 g/mL at 25 °C(lit.)
- Boiling Point: 265°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.538(lit.)
- PSA: 43.37000
- LogP: 1.42440
- Sensitiveness: Air Sensitive
- Solubility: Not determined
4-Acetoxybenzaldehdye Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:T
- Risk Phrases:R36/38
4-Acetoxybenzaldehdye Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
4-Acetoxybenzaldehdye Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A192388-50mg |
4-Acetoxybenzaldehdye |
878-00-2 | 50mg |
$ 58.00 | 2023-09-09 | ||
| TRC | A192388-100mg |
4-Acetoxybenzaldehdye |
878-00-2 | 100mg |
$ 75.00 | 2023-09-09 | ||
| TRC | A192388-500mg |
4-Acetoxybenzaldehdye |
878-00-2 | 500mg |
$ 92.00 | 2023-09-09 | ||
| Fluorochem | 002485-1g |
4-Acetoxybenzaldehyde |
878-00-2 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 002485-5g |
4-Acetoxybenzaldehyde |
878-00-2 | 98% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 002485-25g |
4-Acetoxybenzaldehyde |
878-00-2 | 98% | 25g |
£24.00 | 2022-03-01 | |
| Fluorochem | 002485-100g |
4-Acetoxybenzaldehyde |
878-00-2 | 98% | 100g |
£79.00 | 2022-03-01 | |
| Fluorochem | 002485-250g |
4-Acetoxybenzaldehyde |
878-00-2 | 98% | 250g |
£183.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1467-5G |
4-Acetoxybenzaldehyde |
878-00-2 | >98.0%(GC) | 5g |
¥70.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1467-25G |
4-Acetoxybenzaldehyde |
878-00-2 | >98.0%(GC) | 25g |
¥260.00 | 2024-04-15 |
4-Acetoxybenzaldehdye Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: Water
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ; 0 °C; 10 min, 0 °C; 0 °C → rt; 6 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Production Method 12
Production Method 13
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Palladium diacetate , CataCXium A Solvents: Toluene ; 64 h, 80 °C
Production Method 14
Production Method 15
1.2 Reagents: Sulfuric acid Solvents: Water ; rt
Production Method 16
1.2 Reagents: Isopropyltriphenylphosphonium bromide Solvents: 4-(4-Penten-1-yl)phenol ; rt
Production Method 17
Production Method 18
Production Method 19
Production Method 20
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Production Method 22
1.2 30 min, rt
1.3 Reagents: Water ; 10 min, rt
Production Method 23
1.2 Reagents: Water ; 12 min, rt
Production Method 24
Production Method 25
Production Method 26
1.2 Reagents: Water ; 5 min, rt
Production Method 27
1.2 Reagents: Water
Production Method 28
1.2 Solvents: Dichloromethane ; 5 min, 0 - 5 °C
1.3 Reagents: Water ; 5 °C → rt; 20 min, rt
Production Method 29
Production Method 30
Production Method 31
Production Method 32
Production Method 33
Production Method 34
1.2 Reagents: Water ; rt
Production Method 35
Production Method 36
Production Method 37
Production Method 38
Production Method 39
4-Acetoxybenzaldehdye Raw materials
- 4-Acetoxystyrene
- Phenol, 4-(1,3-dithiolan-2-yl)-, acetate
- PHENOL, 4-[BIS(ETHYLTHIO)METHYL]-, ACETATE
- 4-Iodophenyl Acetate
- 4-Acetoxybenzyl alcohol
- BENZALDEHYDE, 4-(ACETYLOXY)-, 1-OXIME
- 4-Acetoxybenzoic acid
- 2-4-(acetyloxy)phenylacetic Acid
- Methanediol,1-[4-(acetyloxy)phenyl]-, 1,1-diacetate
- Phenol, 4-(1,3-dithian-2-yl)-, acetate
- PHENOL, 4-(1,3-OXATHIOLAN-2-YL)-, ACETATE
- 4-(propan-2-ylcarbamoyl)phenyl acetate
- Phenol, 4-(dimethoxymethyl)-, acetate
- 4-Hydroxybenzaldehyde
- 1,6-Hexanediol
- 3(2H)-Pyridazinone,2-acetyl-4,5-dichloro-
- 4-Bromophenol Acetate
4-Acetoxybenzaldehdye Preparation Products
4-Acetoxybenzaldehdye Suppliers
4-Acetoxybenzaldehdye Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-Acetoxybenzaldehdye
Chemical Profile of 4-Acetoxybenzaldehyde (CAS No. 878-00-2)
4-Acetoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 878-00-2, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, featuring an acetoxy group and an aldehyde functionality on a benzene ring, exhibits versatile reactivity that makes it valuable in the synthesis of more complex molecules. Its structural attributes allow for participation in various chemical transformations, including condensation reactions, reduction, and oxidation processes, which are pivotal in the development of fine chemicals and pharmaceuticals.
The utility of 4-Acetoxybenzaldehyde extends across multiple domains of chemical research and industrial applications. In pharmaceutical synthesis, this compound serves as a precursor for the preparation of active pharmaceutical ingredients (APIs). Its aldehyde group can undergo nucleophilic addition reactions, while the acetoxy group provides stability and modularity for further functionalization. Recent advancements in synthetic methodologies have highlighted its role in constructing heterocyclic frameworks, which are prevalent in many biologically active compounds.
One of the most compelling aspects of 4-Acetoxybenzaldehyde is its application in the synthesis of natural product analogs. Researchers have leveraged its structural features to develop derivatives that mimic the pharmacophores found in therapeutic agents. For instance, studies have demonstrated its use in generating compounds with antimicrobial and anti-inflammatory properties. The ease with which it can be modified allows chemists to explore structure-activity relationships (SARs) efficiently, accelerating the discovery process.
In the realm of material science, 4-Acetoxybenzaldehyde has found applications in the synthesis of polymers and coatings. Its ability to participate in crosslinking reactions makes it a candidate for creating high-performance materials with tailored properties. Additionally, its role in photochemical reactions has been explored, particularly in the development of photoactive materials for optoelectronic applications.
Recent research has also delved into the green chemistry aspects of 4-Acetoxybenzaldehyde. Efforts to develop sustainable synthetic routes for this compound have focused on catalytic methods that minimize waste and energy consumption. For example, enzymatic approaches have been investigated as alternative pathways to traditional chemical synthesis, aligning with global efforts to promote environmentally benign practices.
The pharmacological potential of derivatives of 4-Acetoxybenzaldehyde continues to be a focal point for medicinal chemists. Preclinical studies have indicated that certain analogs exhibit promising biological activities, including kinase inhibition and antioxidant effects. These findings underscore the importance of 4-Acetoxybenzaldehyde as a scaffold for drug discovery initiatives. The compound’s accessibility and reactivity make it an attractive choice for medicinal chemists seeking to design novel therapeutic agents.
Industrial-scale production of 4-Acetoxybenzaldehyde has also seen advancements, with manufacturers adopting more efficient processes to meet growing demand. Continuous flow chemistry has emerged as a particularly promising technique for its synthesis, offering improved yield and scalability compared to batch processes. Such innovations not only enhance production efficiency but also contribute to cost reduction, making the compound more widely available for research and commercial applications.
The versatility of 4-Acetoxybenzaldehyde is further highlighted by its role in agrochemical research. Derivatives of this compound have been investigated for their potential as pesticides and herbicides due to their ability to interfere with metabolic pathways in pests. This application aligns with the broader goal of developing sustainable agricultural solutions that minimize environmental impact.
In conclusion, 4-Acetoxybenzaldehyde (CAS No. 878-00-2) is a multifaceted compound with broad utility across pharmaceuticals, materials science, and agrochemicals. Its structural features enable diverse chemical transformations, making it a valuable building block for synthetic chemistry. Ongoing research continues to uncover new applications and refine synthetic methodologies, ensuring its continued relevance in scientific and industrial contexts.
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